2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl
Overview
Description
2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl is a chemical compound with the molecular formula C7H8BrClN2O and a molecular weight of 251.51 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known to be used as a reagent in the synthesis of substituted pyridin-3-yl)phenyloxazolidinones , which are antibacterial agents with reduced activity against monoamine oxidase A .
Mode of Action
As a reagent, it likely interacts with other compounds to form new chemical structures, contributing to the overall activity of the resulting compound .
Biochemical Pathways
Given its use in the synthesis of antibacterial agents , it may indirectly influence pathways related to bacterial growth and survival.
Pharmacokinetics
As a reagent used in synthesis, its bioavailability would depend on the properties of the final compound it contributes to forming .
Result of Action
As a reagent, its primary role is likely in the formation of new compounds with desired properties, such as the aforementioned antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl typically involves the bromination of pyridine derivatives followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and ammonia or an amine as the aminating agent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can produce amine derivatives, and substitution can result in various substituted pyridine derivatives .
Scientific Research Applications
2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-1-(5-bromopyridin-2-yl)ethanone HCl include:
- 1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrochloride
- 1-(5-Bromopyridin-2-yl)ethanone
- 2-Acetyl-5-bromopyridine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both amino and bromine functional groups. This unique combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-amino-1-(5-bromopyridin-2-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O.ClH/c8-5-1-2-6(10-4-5)7(11)3-9;/h1-2,4H,3,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTFZAVBUFQEMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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